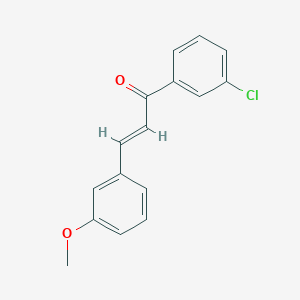

(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one

Description

(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone with a 3-chlorophenyl group at the 1-position and a 3-methoxyphenyl group at the 3-position. Its molecular formula is C₁₆H₁₃ClO₂, with a molar mass of 272.73 g/mol (monoisotopic mass: 272.0604 g/mol) . The compound is registered under CAS number 1381931-16-3 and is commercially available with 95% purity .

Properties

IUPAC Name |

(E)-1-(3-chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClO2/c1-19-15-7-2-4-12(10-15)8-9-16(18)13-5-3-6-14(17)11-13/h2-11H,1H3/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTCGOZDZKDCTTP-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C=CC(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)/C=C/C(=O)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3-chlorobenzaldehyde and 3-methoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.

Industrial Production Methods

While specific industrial production methods for (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one are not well-documented, the general approach involves scaling up the Claisen-Schmidt condensation reaction. This may include optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions to introduce new functional groups.

Major Products Formed

Oxidation: Epoxides, hydroxylated derivatives.

Reduction: Saturated ketones, alcohols.

Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one has several scientific research applications:

Chemistry: Used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

Mechanism of Action

The mechanism of action of (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s α,β-unsaturated carbonyl system can act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can modulate the activity of enzymes and other proteins, leading to various biological effects. Additionally, the compound’s aromatic rings can participate in π-π interactions with other molecules, further influencing its biological activity.

Comparison with Similar Compounds

Substituent Effects on Properties

Electronic Effects :

- The 3-methoxyphenyl group in the target compound donates electrons via resonance, enhancing conjugation across the α,β-unsaturated system compared to halogenated analogs .

- Chlorine substituents (e.g., 3-Cl vs. 2-Cl) alter electron-withdrawing effects, impacting dipole moments critical for NLO activity .

Crystallographic Behavior :

- Compounds with bulky substituents (e.g., 3,4,5-trimethoxyphenyl in ) adopt orthorhombic systems, whereas simpler analogs (e.g., 4-chlorophenyl in ) favor triclinic packing .

- The position of methoxy groups (3- vs. 4-) influences intermolecular interactions, such as hydrogen bonding and π-π stacking, which are critical for crystal stability .

Functional Applications: NLO Potential: Chalcones with asymmetric substitution (e.g., 2-Cl and 3-OCH₃ in ) exhibit stronger second-harmonic generation (SHG) responses than symmetric derivatives . Solubility Trends: Dichloro derivatives (e.g., ) show reduced solubility in polar solvents compared to methoxy-rich analogs (e.g., ) due to increased hydrophobicity .

Biological Activity

(2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one, commonly referred to as a chalcone derivative, has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by data tables and research findings.

- Molecular Formula : C16H13ClO2

- Molecular Weight : 272.73 g/mol

- CAS Number : 1482338-61-3

- Structure : The compound features an α,β-unsaturated carbonyl system, characteristic of chalcones, which is crucial for its biological activity.

The biological activity of (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one can be attributed to its ability to interact with various molecular targets. The α,β-unsaturated carbonyl system allows the compound to form covalent bonds with nucleophilic sites in biological molecules, disrupting normal cellular functions. This interaction leads to various pharmacological effects including:

- Anticancer Activity : Inhibition of cancer cell proliferation and induction of apoptosis.

- Antimicrobial Effects : Disruption of microbial cell membranes.

- Anti-inflammatory Properties : Modulation of inflammatory pathways.

Anticancer Activity

Recent studies have highlighted the potent anticancer effects of this compound against various cancer cell lines.

In Vitro Studies

A study demonstrated that (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits significant antiproliferative activity in breast cancer cell lines such as MCF-7 and MDA-MB-231. The compound showed IC50 values ranging from 10–33 nM, indicating strong efficacy compared to standard chemotherapeutics like CA-4 .

Mechanistic Insights

The mechanism involves the inhibition of tubulin polymerization and arresting cells in the G2/M phase of the cell cycle. Flow cytometry analysis confirmed that treatment with this chalcone derivative led to significant apoptosis in treated cells.

Antimicrobial Activity

Chalcones are known for their antimicrobial properties. Research indicates that (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one exhibits activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell membranes and inhibiting essential metabolic pathways.

Antimicrobial Efficacy Table

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 50 µg/mL | |

| Escherichia coli | 30 µg/mL |

Anti-inflammatory Properties

Emerging research has shown that chalcone derivatives can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential therapeutic applications in treating inflammatory diseases.

Case Studies

- Breast Cancer Study : A comprehensive study evaluated the effects of (2E)-1-(3-Chlorophenyl)-3-(3-methoxyphenyl)prop-2-en-1-one on MCF-7 cells. The results indicated a significant reduction in cell viability and induction of apoptosis through caspase activation pathways .

- In Vivo Studies : Animal models treated with this chalcone derivative showed reduced tumor growth and improved survival rates compared to control groups, further supporting its anticancer potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.